5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxybenzoic acid
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Overview
Description
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxybenzoic acid is a complex organic compound that features a piperidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxybenzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Methoxylation: The methoxy group is introduced via methylation, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to an alcohol or even further to an alkane.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of deprotected piperidine derivatives.
Scientific Research Applications
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides stability and protection during synthesis, while the piperidine and benzoic acid moieties contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline
Uniqueness
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxybenzoic acid is unique due to the presence of the methoxy group on the benzoic acid moiety, which can influence its reactivity and biological activity. The combination of the Boc-protected piperidine ring and the methoxybenzoic acid structure provides distinct chemical properties that can be leveraged in various synthetic and research applications.
Properties
Molecular Formula |
C18H25NO5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-methoxy-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-7-12(8-10-19)13-5-6-15(23-4)14(11-13)16(20)21/h5-6,11-12H,7-10H2,1-4H3,(H,20,21) |
InChI Key |
REEMTVZRHARVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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